molecular formula C19H16BF2N3OS B11929022 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide

3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide

Cat. No.: B11929022
M. Wt: 383.2 g/mol
InChI Key: PQDOJARDWWICEJ-UHFFFAOYSA-N
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Description

3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide is a complex organic compound featuring a unique structure that includes a difluorinated thiophene ring, a boron-nitrogen heterocycle, and a propynyl-substituted amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide typically involves multiple steps:

    Formation of the Difluorinated Thiophene Ring:

    Construction of the Boron-Nitrogen Heterocycle: The boron-nitrogen heterocycle can be synthesized through a series of reactions involving boronic acids or boron trifluoride (BF3) and nitrogen-containing compounds like azides or amines.

    Coupling Reactions: The difluorinated thiophene and boron-nitrogen heterocycle are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form the core structure.

    Introduction of the Propynyl Group: The final step involves the addition of the propynyl group to the amide nitrogen, typically using propargyl bromide in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the boron-nitrogen heterocycle, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The difluorinated thiophene ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of boron-nitrogen reduced species

    Substitution: Formation of substituted thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology

In biological research, the compound’s unique structure may allow it to interact with specific biomolecules, making it a potential candidate for drug development or as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, particularly in targeting diseases that involve specific molecular pathways.

Industry

In industry, the compound’s electronic properties could be harnessed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. In electronic applications, its unique structure allows for efficient charge transport and light absorption, making it suitable for use in devices like OLEDs and OPVs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide apart is its combination of a boron-nitrogen heterocycle with a difluorinated thiophene ring and a propynyl-substituted amide group. This unique structure imparts distinct electronic and chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H16BF2N3OS

Molecular Weight

383.2 g/mol

IUPAC Name

3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide

InChI

InChI=1S/C19H16BF2N3OS/c1-2-11-23-19(26)10-8-14-5-6-15-13-16-7-9-17(18-4-3-12-27-18)25(16)20(21,22)24(14)15/h1,3-7,9,12-13H,8,10-11H2,(H,23,26)

InChI Key

PQDOJARDWWICEJ-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F

Origin of Product

United States

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